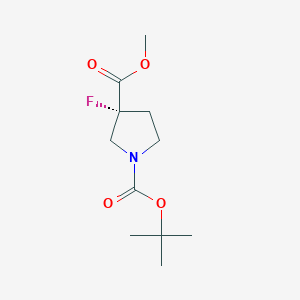

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXDMHSZPKIZKP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-1-Boc-3-fluoro-3-pyrrolidinecarboxylic acid methyl ester

Foreword: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated structures, 3-fluoropyrrolidines represent a privileged motif, offering a conformationally constrained scaffold that can mimic natural amino acid substructures, such as proline. The target of this guide, (R)-1-Boc-3-fluoro-3-pyrrolidinecarboxylic acid methyl ester, is a valuable chiral building block for the synthesis of novel therapeutics. Its stereochemically defined fluorine-bearing quaternary center presents a significant synthetic challenge, the mastery of which unlocks access to a diverse chemical space for drug development professionals. This guide provides a comprehensive overview of a robust and well-precedented synthetic strategy, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview: A Multi-step Approach to a Chiral Fluorinated Target

The synthesis of (R)-1-Boc-3-fluoro-3-pyrrolidinecarboxylic acid methyl ester necessitates a carefully planned sequence of reactions to control both the regioselectivity of fluorination and the stereochemistry at the C3 position. A logical and efficient pathway commences with a commercially available, stereochemically defined precursor, followed by the introduction of the fluorine atom, and concluding with the necessary protecting group and ester functionalities.

The proposed synthetic workflow can be visualized as follows:

A Technical Guide to the Physicochemical Characteristics of Fluorinated Pyrrolidine Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its non-planar, saturated nature provides access to a three-dimensional chemical space that is crucial for specific interactions with biological targets.[1] The strategic incorporation of fluorine into this versatile scaffold has emerged as a powerful tool in drug discovery, offering a means to finely tune the physicochemical properties of molecules to enhance their therapeutic potential.[2][3] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, basicity, lipophilicity, and metabolic stability.[2][4][5] This guide provides an in-depth exploration of the key physicochemical characteristics of fluorinated pyrrolidine esters, offering insights into the rationale behind their use and the experimental methodologies for their characterization.

I. Conformational Control: The Influence of Fluorine on Pyrrolidine Ring Pucker

The biological activity of pyrrolidine-containing molecules is intrinsically linked to the conformation of the five-membered ring, often described by its "pucker."[6][7][8] The introduction of a fluorine atom can significantly bias this conformational preference through stereoelectronic effects, most notably the gauche effect.[9][10] This effect, a favorable interaction between adjacent electron-withdrawing groups, can stabilize specific ring puckers, thereby pre-organizing the molecule into a bioactive conformation for optimal target engagement.[8][11]

The two primary puckered conformations of the pyrrolidine ring are termed Cγ-exo and Cγ-endo. The stereochemistry of the fluorine substituent dictates which of these conformations is favored.[8][9] For instance, in 4-fluoroprolines, a (2S, 4R) configuration tends to stabilize a Cγ-exo pucker, while a (2S, 4S) configuration favors a Cγ-endo pucker.[8] This conformational control can have a cascading effect on the overall shape of a larger molecule, influencing peptide bond conformations and the presentation of key binding motifs.[6][7]

Diagram: Influence of Fluorine Stereochemistry on Pyrrolidine Ring Pucker

Caption: Stereochemistry of fluorine dictates pyrrolidine ring conformation.

II. Modulation of Basicity (pKa): The Inductive Effect of Fluorine

The basicity of the pyrrolidine nitrogen is a critical parameter influencing a drug's solubility, membrane permeability, and potential for off-target interactions.[12] Fluorine's strong electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity (i.e., lowering the pKa of its conjugate acid).[5][11][12][13]

This modulation of pKa can be highly advantageous in drug design. A lower pKa can decrease unwanted interactions with acidic biological targets and can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH, potentially improving oral bioavailability.[12] The magnitude of the pKa shift is dependent on the number of fluorine atoms and their proximity to the nitrogen.[14][15]

| Compound | Non-Fluorinated pKa | Monofluorinated pKa | Difluorinated pKa |

| Pyrrolidine Derivative A | 9.8 | 8.1 | 6.5 |

| Pyrrolidine Derivative B | 10.2 | 8.5 | 7.0 |

Table 1: Illustrative pKa Values of Fluorinated Pyrrolidine Esters. Note: These are representative values to demonstrate the trend. Actual values are compound-specific.

Experimental Protocol: pKa Determination by 19F NMR

A powerful method for determining the pKa of fluorinated compounds is through 19F NMR spectroscopy.[16][17] This technique relies on the change in the chemical shift of the fluorine atom as the molecule transitions between its protonated and deprotonated states.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of buffered solutions of the fluorinated pyrrolidine ester across a range of pH values bracketing the expected pKa.

-

NMR Acquisition: Acquire 19F NMR spectra for each sample.

-

Data Analysis: Plot the 19F chemical shift (δ) as a function of pH.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.

Diagram: Workflow for pKa Determination using 19F NMR

Caption: Experimental workflow for pKa determination via 19F NMR.

III. Lipophilicity (LogP/LogD): A Complex Interplay of Effects

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][18] The effect of fluorination on the lipophilicity of pyrrolidine esters is not always straightforward and can be influenced by the number and position of fluorine atoms.[14][19]

While a single fluorine substitution for a hydrogen atom often leads to a slight increase in LogP, the introduction of multiple fluorine atoms can have more complex and sometimes counterintuitive effects.[11][19] This is due to the interplay of fluorine's inductive effects and its impact on the molecule's overall dipole moment and intermolecular interactions.[10]

| Compound | LogP (Non-Fluorinated) | LogP (Monofluorinated) | LogP (Difluorinated) |

| Pyrrolidine Ester X | 1.5 | 1.8 | 1.6 |

| Pyrrolidine Ester Y | 2.1 | 2.4 | 2.3 |

Table 2: Representative LogP Values for Fluorinated Pyrrolidine Esters. Note: These are illustrative values. The actual impact of fluorination on LogP is highly context-dependent.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The "gold standard" for experimental LogP determination is the shake-flask method.[20]

Step-by-Step Methodology:

-

Partitioning: A solution of the fluorinated pyrrolidine ester in a biphasic system of n-octanol and water is prepared and shaken vigorously to allow for partitioning between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[21]

Diagram: Shake-Flask Method for LogP Determination

Caption: Workflow for assessing metabolic stability in liver microsomes.

V. Biological Activity and Stereochemistry

The stereochemistry of the fluorinated pyrrolidine ring is a critical determinant of biological activity. [1][22]Different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct three-dimensional shapes and how they interact with chiral biological targets like enzymes and receptors. [1][22]The conformational constraints imposed by fluorination can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity. [6][7] For example, in a series of inhibitors for a specific enzyme, one stereoisomer of a fluorinated pyrrolidine ester might bind with high affinity to the active site, while the other stereoisomer may be completely inactive. This underscores the importance of stereocontrolled synthesis in the development of drugs based on this scaffold. [23][24][25][26][27]

Conclusion

The incorporation of fluorine into pyrrolidine esters provides medicinal chemists with a powerful and versatile strategy for optimizing the physicochemical properties of drug candidates. From controlling molecular conformation and modulating basicity to enhancing metabolic stability, the judicious use of fluorination can lead to significant improvements in a compound's ADME profile and overall therapeutic potential. A thorough understanding of the principles outlined in this guide, coupled with robust experimental characterization, is essential for the rational design and successful development of next-generation therapeutics based on the fluorinated pyrrolidine scaffold.

References

-

O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Full article. [Link]

-

Wang, S., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ResearchGate. [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. [Link]

-

PubMed. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

-

Raines, R. T. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

-

ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

-

Wang, S. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]

-

Chemical Communications (RSC Publishing). (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Royal Society of Chemistry. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Fluorine: Enhancing Drug Discovery with Fluorinated Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Britton, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Semantic Scholar. [Link]

-

Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

ResearchGate. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Pérez, M., et al. (2015). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐fluoro pyrrolidines from azetidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorine effects on biological activity. ResearchGate. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

NIH. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. [Link]

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

-

ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]

-

ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

-

NIH. (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. NIH. [Link]

-

NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

NIH. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]

-

PubMed. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

-

NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. [Link]

-

ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine... ResearchGate. [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. acdlabs.com [acdlabs.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. mdpi.com [mdpi.com]

- 26. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of 3-Fluoropyrrolidine Derivatives

Abstract

The strategic, stereospecific incorporation of fluorine into the pyrrolidine scaffold is a powerful tactic in modern medicinal chemistry. The 3-fluoropyrrolidine moiety, in particular, serves as a critical building block where the stereochemistry of the fluorine atom—its absolute configuration (R/S) and its orientation relative to the nitrogen atom—exerts profound control over the molecule's three-dimensional shape. This conformational biasing is not governed by simple sterics but by potent stereoelectronic forces, primarily the gauche effect. Understanding and harnessing this effect allows for the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the core principles governing the stereochemistry of 3-fluoropyrrolidine derivatives, detailing the underlying stereoelectronic effects, robust methods for stereoselective synthesis, and practical workflows for conformational analysis.

Introduction: The Strategic Value of Conformational Control

The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and organocatalysts.[1][2] Its non-planar, flexible nature allows it to adopt various conformations, but this flexibility can be detrimental to biological activity, leading to entropic penalties upon binding to a target protein. The introduction of a single fluorine atom at the C3 position offers a sophisticated solution. Fluorine's unique properties—small steric size (similar to hydrogen) and extreme electronegativity—allow it to act as a potent conformational control element without adding significant bulk.[3][4] By dictating the pucker of the pyrrolidine ring, the C3-fluorine substituent can lock the molecule into a bioactive conformation, enhancing binding affinity and modulating properties such as basicity and metabolic stability.[5][6] This guide delves into the causality behind these effects, providing the foundational knowledge required to exploit 3-fluoropyrrolidine stereochemistry in drug design.

The Conformational Landscape: Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope" (with four atoms coplanar and one out of the plane) and the "twist" (with no two atoms coplanar). For 3-substituted pyrrolidines, the puckering is often described by the position of the C3 atom (Cγ).

-

Cγ-endo: The C3 atom is puckered on the same side as the C5 atom relative to the C2-N-C5 plane.

-

Cγ-exo: The C3 atom is puckered on the opposite side.

The energy difference between these puckers is typically small, leading to a dynamic equilibrium in solution. The introduction of a C3-fluorine substituent dramatically shifts this equilibrium.

The Core Principle: The Fluorine Gauche Effect

The conformational preference in 3-fluoropyrrolidines is dominated by a powerful stereoelectronic interaction known as the gauche effect . This effect describes the tendency of a molecule containing the F-C-C-X fragment (where X is an electronegative atom like nitrogen) to preferentially adopt a conformation where the F and X atoms are gauche to each other (dihedral angle ≈ 60°).[7][8] This preference defies classical steric repulsion, which would favor an anti-arrangement (180°).

The origin of this stabilization is a subject of detailed study, with two primary contributing factors:

-

Hyperconjugation: The dominant force is a stabilizing orbital interaction where electron density is donated from the anti-periplanar σ C-H bonding orbital into the low-lying σ* C-F antibonding orbital. This interaction is maximized in the gauche conformation.[9][10]

-

Electrostatic Interactions: While traditionally viewed as repulsive, quantum chemical calculations suggest that attractive electrostatic interactions between the fluorine and the nitrogen (or a protonated nitrogen) also contribute to the stability of the gauche conformer.[7][11][12]

This gauche preference directly translates to a strong bias for the Cγ-exo ring pucker in 3-fluoropyrrolidines, as this conformation places the fluorine and nitrogen atoms in the requisite gauche relationship.[13][14] Studies combining NMR spectroscopy and X-ray crystallography have demonstrated that this exo conformation is significantly stabilized.[13][14]

Diagram: The Gauche Effect in 3-Fluoropyrrolidine

Caption: The gauche effect stabilizes the conformation where F and N are proximal.

The Conformationally Locked Pyrrolidinium Cation

The gauche effect is significantly amplified upon protonation of the pyrrolidine nitrogen. The resulting positive charge on the ammonium group creates a powerful attractive charge-dipole interaction with the electronegative fluorine.[7] This interaction, combined with hyperconjugation, can be so strong that it effectively "locks" the 3-fluoropyrrolidinium cation into a single, highly preferred pseudo-axial C-F conformation, a phenomenon confirmed by both quantum-chemical calculations and infrared spectroscopy.[11] This has profound implications in drug design, as the conformation of the molecule at physiological pH (where the nitrogen is likely protonated) can be predicted with high confidence.

Stereoselective Synthesis Strategies

Accessing enantiomerically pure 3-fluoropyrrolidine derivatives is paramount for their application in drug development. The choice of synthetic strategy depends on the desired stereoisomer and available starting materials.

Nucleophilic Fluorination of Hydroxypyrrolidine Precursors

The most direct and widely used method involves the nucleophilic fluorination of a chiral N-protected 3-hydroxypyrrolidine, which is readily available from the chiral pool. This reaction typically proceeds with inversion of stereochemistry (SN2 mechanism).

Protocol: Synthesis of N-Boc-(3R)-3-fluoropyrrolidine from N-Boc-(3S)-3-hydroxypyrrolidine

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq) dropwise via syringe over 20 minutes.

-

Causality: The low temperature is critical to suppress the formation of elimination byproducts and other side reactions. Deoxo-Fluor is often preferred over diethylaminosulfur trifluoride (DAST) due to its greater thermal stability and reduced potential for hazardous decomposition.

-

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Self-Validation: The quenching process must be performed slowly and at low temperature to safely neutralize the reactive fluorinating agent and any HF byproduct. Vigorous gas evolution (CO₂) is expected.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-(3R)-3-fluoropyrrolidine.

-

Expected Outcome: The product should exhibit an inverted stereocenter with high enantiomeric purity, verifiable by chiral HPLC or NMR analysis of a derivatized sample.[15]

-

Table 1: Overview of Stereoselective Synthetic Methods

| Method | Precursor | Key Reagent(s) | Stereochemical Outcome | Key Reference(s) |

| Nucleophilic Fluorination | Chiral 3-Hydroxypyrrolidine | Deoxo-Fluor, DAST | SN2 Inversion | [15] |

| Iodocyclization | N-Tosyl Allylic Fluoride | Iodine (I₂) | syn-Stereocontrol | [16][17] |

| Asymmetric Cycloaddition | Azomethine Ylide + Fluoroalkene | Cu(I) / Chiral Ligand | High dr and ee | [18] |

| Organocatalytic Fluorination | Pyrrolidine-derived Enamine | N-Fluorobenzenesulfonimide (NFSI) | Diastereodivergent | [19] |

A Practical Workflow for Conformational Analysis

Determining the precise conformation adopted by a 3-fluoropyrrolidine derivative is crucial for establishing structure-activity relationships (SAR). This requires a multi-faceted approach combining spectroscopic, crystallographic, and computational techniques.

Diagram: Conformational Analysis Workflow

Caption: Integrated workflow for determining 3-fluoropyrrolidine stereochemistry.

Key Experimental Technique: 1D ¹⁹F-¹H HOESY NMR

While standard NMR provides initial structural data, the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the definitive tool for determining solution-phase conformation. It measures through-space correlations between fluorine and proton nuclei.

Protocol: Acquiring and Interpreting a ¹⁹F-¹H HOESY Spectrum

-

Sample Preparation: Prepare a solution of the purified 3-fluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

Instrument Setup: On a high-field NMR spectrometer equipped with a broadband probe, acquire standard ¹H and ¹⁹F{¹H} spectra to determine chemical shifts and coupling constants.

-

HOESY Experiment:

-

Select a 1D selective ¹⁹F-¹H HOESY pulse sequence. This experiment involves selective irradiation of the ¹⁹F signal.

-

Set the mixing time (the period during which NOE transfer occurs) to an appropriate value, typically between 500 ms and 1.5 s for small molecules. A range of mixing times should be tested to build up the NOE curve and ensure accurate interpretation.

-

Causality: The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This extreme distance dependence makes it a highly sensitive "molecular ruler."

-

-

Data Analysis:

-

Process the resulting 1D ¹H spectrum (the HOESY difference spectrum).

-

Positive signals correspond to protons that are spatially close to the irradiated fluorine atom.

-

Interpretation for Cγ-exo Pucker: In the favored Cγ-exo conformation, the pseudo-axial fluorine atom will be close to the pseudo-axial protons at C2, C4, and C5. Therefore, strong HOESY correlations are expected between the fluorine and these specific protons. Conversely, correlations to pseudo-equatorial protons will be weak or absent.[13]

-

Self-Validation: The observed pattern of HOESY correlations must be consistent with the distances predicted by molecular models of the proposed conformation. Discrepancies may indicate conformational averaging or an incorrect assignment.

-

Case Study: Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

The impact of C3-fluorine stereochemistry is powerfully illustrated in the development of DPP-4 inhibitors for type 2 diabetes. In one series of inhibitors, the presence and stereochemistry of a fluorine atom on a pyrrolidine ring dramatically affected potency.[6] The specific conformation stabilized by the fluorine atom—either Cγ-exo or Cγ-endo, depending on the fluorine's configuration and other substituents—was directly responsible for orienting a key pharmacophore for optimal interaction with the enzyme's active site. This highlights a critical principle for drug developers: stereospecific fluorination is not merely for blocking metabolism but is a precision tool for conformational pre-organization to enhance target affinity.[6]

Conclusion

The stereochemistry of 3-fluoropyrrolidine derivatives is a field where subtle atomic changes induce powerful and predictable macroscopic effects. The gauche effect, driven by underlying stereoelectronic forces, provides a reliable mechanism for controlling the three-dimensional structure of the pyrrolidine ring. For researchers and drug developers, a thorough understanding of this principle is essential. It enables the transition from empirical screening to rational, structure-based design, allowing for the creation of conformationally constrained molecules with superior biological performance. By mastering the synthesis of specific stereoisomers and employing robust analytical workflows, the full potential of the 3-fluoropyrrolidine scaffold can be unlocked to create next-generation therapeutics.

References

-

Title: Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs Source: Chemistry. 2012 Oct 8;18(41):13133-41. URL: [Link]

-

Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journal of Organic Chemistry. 2024, 20, 1572–1579. URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]

-

Title: Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides Source: Chemistry. 2012 Oct 8;18(41):13126-32. URL: [Link]

-

Title: NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE Source: WIPO Patent Scope, WO/2025/087822 URL: [Link]

-

Title: Stereoselectively Fluorinated N-heterocycles: A Brief Survey Source: Beilstein Journal of Organic Chemistry. 2013 Nov 29;9:2696-708. URL: [Link]

-

Title: ChemInform Abstract: Stereoselectively Fluorinated N-Heterocycles: A Brief Survey Source: ChemInform URL: [Link]

-

Title: Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Metabolism and Toxicity of Fluorine Compounds Source: Chemical Research in Toxicology URL: [Link]

-

Title: Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs Source: Accounts of Chemical Research URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: ResearchGate URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs Source: ResearchGate URL: [Link]

-

Title: Unveiling the Singular Conformation of the 3‐Fluoropyrrolidinium Cation Source: ResearchGate URL: [Link]

-

Title: Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger Source: ResearchGate URL: [Link]

-

Title: The fluorine gauche effect. Selected literature precedence for a... Source: ResearchGate URL: [Link]

-

Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study Source: ACS Publications URL: [Link]

-

Title: Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides Source: Chemistry – A European Journal URL: [Link]

-

Title: a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. Source: ResearchGate URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

Sources

- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sci-Hub. Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides / Chemistry – A European Journal, 2012 [sci-hub.box]

- 18. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 19. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Heterocycle: A Technical Guide to the Commercial Availability and Synthesis of Enantiopure Fluorinated Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1][2][3] Its rigid, three-dimensional structure provides an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, enhancing binding affinity and selectivity for biological targets. The strategic incorporation of fluorine, the most electronegative element, into this privileged scaffold further amplifies its therapeutic potential. Fluorine's unique properties—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide provides an in-depth exploration of the commercial landscape of enantiopure fluorinated pyrrolidines and a detailed examination of the key synthetic strategies for their preparation, empowering researchers to leverage these valuable building blocks in their drug discovery endeavors.

Commercially Available Enantiopure Fluorinated Pyrrolidines: A Chemist's Toolkit

A growing number of enantiopure fluorinated pyrrolidines are now commercially available, offering researchers direct access to these valuable building blocks. The following table provides a summary of some of the most common derivatives, their suppliers, and pertinent information. It is important to note that availability and pricing are subject to change, and researchers should consult the suppliers' websites for the most current information. For derivatives not listed, custom synthesis services are often available from many of the listed suppliers.[5]

| Compound Name | Structure | Enantiomer | Key Suppliers |

| 3-Fluoropyrrolidine hydrochloride |  | (R) | Sigma-Aldrich[1], Ossila, Chem-Impex[6], Thermo Fisher Scientific[7][8], BLDpharm[9] |

| (S) | Sigma-Aldrich[7], Ossila[6], Thermo Fisher Scientific[2], SJZ Chem-Pharm[10], Aladdin Scientific[11] | ||

| 2-(Trifluoromethyl)pyrrolidine |  | (R) | Sigma-Aldrich[12], Chem-Impex[13] |

| (S) | Sigma-Aldrich | ||

| 3-(Trifluoromethyl)pyrrolidine hydrochloride |  | Racemic/Achiral | Chem-Impex[14], Apollo Scientific[4], Fisher Scientific[15] |

Note: The images are representative structures and may not depict the exact salt form or stereochemistry.

Navigating the Synthetic Landscape: Key Strategies for Enantiopure Fluorinated Pyrrolidines

While the direct purchase of fluorinated pyrrolidines is convenient, a deep understanding of their synthesis is crucial for accessing novel derivatives and for process development. This section delves into the most powerful and widely employed synthetic methodologies, providing both the "how" and the "why" behind these approaches.

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition: A Powerful C-C and C-N Bond Forming Strategy

The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes stands out as a highly efficient method for the construction of highly functionalized, enantioenriched pyrrolidines.[16][17][18][19][20] This methodology offers excellent control over multiple stereocenters in a single step.

The Causality Behind the Method: The success of this reaction hinges on the in situ formation of a chiral copper-azomethine ylide complex. The chiral ligand, coordinated to the copper center, orchestrates the facial selectivity of the cycloaddition, leading to a high degree of enantiocontrol. The choice of the chiral ligand is therefore critical and often requires screening to achieve optimal results for a given substrate combination.

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines [21][22]

This protocol is adapted from the work of Wang and Teng, demonstrating the synthesis of enantioenriched difluoro- and trifluoropyrrolidines.

Materials:

-

Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

-

Chiral ligand (e.g., a derivative of TF-BiphamPhos)

-

Azomethine ylide precursor (e.g., an iminoester derived from glycine)

-

Fluorinated alkene (e.g., a 1,1-difluoro- or 1,1,2-trifluorostyrene)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Base (e.g., triethylamine or DBU)

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the copper(I) catalyst and the chiral ligand in the anhydrous solvent. Stir the solution at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: To the catalyst solution, add the fluorinated alkene and the azomethine ylide precursor.

-

Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature) and add the base dropwise. The choice of temperature and base can significantly impact both the reaction rate and the stereoselectivity.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiopure fluorinated pyrrolidine.

-

Characterization: Characterize the final product by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Diagram of the Catalytic Cycle:

Caption: Catalytic cycle for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

Organocatalytic Enantioselective Synthesis: A Metal-Free Approach

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-catalyzed reactions.[1][3][23] For the synthesis of enantiopure fluorinated pyrrolidines, organocatalytic approaches often rely on the use of chiral amines, such as proline and its derivatives, to activate substrates and control the stereochemical outcome of the reaction.[3][24]

The Causality Behind the Method: In a typical organocatalytic reaction, the chiral catalyst forms a transient, covalent bond with one of the reactants (e.g., forming an enamine or iminium ion). This activation lowers the energy of the transition state and the chiral environment of the catalyst directs the approach of the second reactant, leading to the formation of a specific enantiomer of the product. The catalyst is then regenerated, completing the catalytic cycle.

Experimental Protocol: Organocatalytic Enantioselective Michael Addition/Cyclization for the Synthesis of β-Trifluoromethyl Pyrrolines [3]

This protocol is a conceptual representation based on the principles of organocatalytic conjugate addition followed by cyclization.

Materials:

-

β-Trifluoromethylated enone

-

Nitromethane

-

Chiral organocatalyst (e.g., a diarylprolinol silyl ether)[25]

-

Acid co-catalyst (e.g., benzoic acid)

-

Solvent (e.g., toluene or chloroform)

-

Reducing agent (for the subsequent nitro reduction, e.g., zinc dust and acetic acid)

Step-by-Step Methodology:

-

Michael Addition: In a reaction vessel, dissolve the β-trifluoromethylated enone, nitromethane, chiral organocatalyst, and acid co-catalyst in the solvent. Stir the reaction mixture at the appropriate temperature (ranging from ambient to elevated temperatures) until the Michael addition is complete (monitored by TLC or LC-MS).

-

Nitro Reduction and Cyclization: To the reaction mixture, add the reducing agent (e.g., zinc dust) and a proton source (e.g., acetic acid). This will reduce the nitro group to an amine, which will then undergo spontaneous intramolecular cyclization to form the pyrrolidine ring.

-

Work-up and Purification: After the cyclization is complete, filter off the solid reducing agent and wash with an appropriate solvent. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the enantiopure trifluoromethyl-substituted pyrroline.

-

Characterization: Analyze the purified product using standard analytical techniques (NMR, MS) and determine the enantiomeric excess via chiral HPLC.

Logical Flow of Organocatalytic Synthesis:

Caption: Workflow for the organocatalytic synthesis of β-trifluoromethyl pyrrolines.

Conclusion: Empowering Future Drug Discovery

The strategic incorporation of fluorine into the pyrrolidine scaffold offers a powerful tactic for fine-tuning the properties of drug candidates. This guide has provided a comprehensive overview of the commercial availability of key enantiopure fluorinated pyrrolidines and detailed insights into the robust synthetic methodologies for their preparation. By understanding both the "what" (commercially available building blocks) and the "how" (synthetic strategies), researchers are better equipped to design and synthesize the next generation of innovative therapeutics. The continued development of novel fluorination methods and the expansion of the commercial catalog of these valuable heterocyles will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

References

-

Wei, L., Li, Q.-H., & Wang, C.-J. (2018). Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights. The Journal of Organic Chemistry, 83(19), 11814–11824. [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). (S)-3-Fluoropyrrolidine (hydrochloride). Retrieved January 19, 2026, from [Link]

-

Wei, L., Li, Q.-H., & Wang, C.-J. (2018). Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights. The Journal of Organic Chemistry, 83(19), 11814–11824. [Link]

-

Wang, C.-J. (2014). Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Accounts of Chemical Research, 47(3), 639-650. [Link]

-

Aladdin Scientific. (n.d.). 3-Fluoropyrrolidine hydrochloride. Retrieved January 19, 2026, from [Link]

-

Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C.-J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(5), 1398-1407. [Link]

-

Wang, B.-R., Li, Y.-B., Zhang, Q., Gao, D., Tian, P., & Yin, L. (2023). Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. Nature Communications, 14(1), 4642. [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. Retrieved January 19, 2026, from [Link]

-

Piras, B., & Dettori, M. A. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(18), 4239. [Link]

-

Gothelf, K. V., & Jørgensen, K. A. (2008). Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions. Chemical Reviews, 108(8), 2935-2954. [Link]

-

Lubin, H., Pytkowicz, J., Chaume, G., Sizun-Thomé, G., & Brigaud, T. (2015). Synthesis of Enantiopure trans-2,5-Disubstituted Trifluoromethylpyrrolidines and (2S,5R)-5-Trifluoromethylproline. The Journal of Organic Chemistry, 80(21), 10673-10680. [Link]

-

Alcarazo, M., & Carretero, J. C. (2015). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. ACS Catalysis, 5(11), 6549-6553. [Link]

-

Van der Eycken, E. V., & Sharma, S. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]

-

Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C.-J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(5), 1398-1407. [Link]

-

Alkali Scientific. (n.d.). (S)-(+)-3-Fluoropyrrolidine hydrochloride, 1 X 1 g (637513-1G). Retrieved January 19, 2026, from [Link]

-

Aobchem. (n.d.). 3-(trifluoromethyl)pyrrolidin-3-ol hydrochloride. Retrieved January 19, 2026, from [Link]

-

MacMillan, D. W. C. (2008). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 130(36), 11943-11945. [Link]

-

Gouverneur, V. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Accounts of Chemical Research, 51(8), 1845-1856. [Link]

-

ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved January 19, 2026, from [Link]

-

Reddy, D. S., & Lee, J. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5532-5535. [Link]

-

Sci-Hub. (n.d.). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved January 19, 2026, from [Link]

-

Török, B., & London, G. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen, 08(04), 284-290. [Link]

-

Rutgers University. (2020). Design, organocatalytic synthesis, and bioactivity evaluation of enantiopure fluorinated LpxC inhibitors. Retrieved January 19, 2026, from [Link]

-

Gouverneur, V. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(28), 12133-12145. [Link]

-

ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-(+)-3-Fluoropyrrolidine hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. mdpi.com [mdpi.com]

- 4. 1189485-03-7 Cas No. | 3-(Trifluoromethyl)pyrrolidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. fluoromed.com [fluoromed.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. (R)-(-)-3-Fluoropyrrolidine hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 136725-55-8|(R)-(-)-3-Fluoropyrrolidine Hydrochloride|BLD Pharm [bldpharm.com]

- 10. (S)-3-Fluoropyrrolidine (hydrochloride) | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 11. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 12. (R)-(-)-2-(Trifluoromethyl)pyrrolidine 97 119618-29-0 [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Chem-Impex International, Inc. 3-(Trifluoromethyl)Pyrrolidine Hydrochloride | Fisher Scientific [fishersci.com]

- 16. Sci-Hub. Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides with Fluorinated Imines: The Expanded Scope and Mechanism Insights / The Journal of Organic Chemistry, 2018 [sci-hub.box]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 23. Research Portal [scholarship.libraries.rutgers.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. (S)-α,α-ビス[3,5-ビス(トリフルオロメチル)フェニル]-2-ピロリジンメタノールトリメチルシリルエーテル 97% | Sigma-Aldrich [sigmaaldrich.com]

The Biological Relevance of Chiral 3-Fluoropyrrolidines: A Conformation-Function Paradigm in Drug Discovery

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, chiral 3-fluoropyrrolidines have emerged as particularly valuable scaffolds. This technical guide explores the profound biological relevance of these structures, moving beyond a simple survey of their applications. We will dissect the fundamental stereoelectronic effects of the C3-fluorine substituent, explain how it enforces specific ring conformations, and detail how this conformational control translates into enhanced biological activity and novel therapeutic opportunities. This document serves as a resource for researchers in drug discovery, providing insights into the rational design, synthesis, and application of chiral 3-fluoropyrrolidines, supported by detailed protocols and mechanistic explanations.

Introduction: The Convergence of Chirality, Fluorine, and a Privileged Scaffold

The development of effective therapeutics is a multidimensional challenge where molecular architecture dictates biological function. Three key principles have proven transformative in designing next-generation drugs: chirality, fluorine chemistry, and the use of privileged scaffolds.

-

The Imperative of Chirality: Biological systems are inherently chiral. Receptors, enzymes, and nucleic acids present chiral environments where stereoisomers of a drug molecule can interact differently.[1][2] This stereoselectivity means that often only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be inactive, less potent, or even contribute to toxicity.[1][2][3] Therefore, controlling the stereochemistry of a drug candidate is not a refinement but a fundamental necessity for optimizing safety and efficacy.

-

The Fluorine Advantage: The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its properties in beneficial ways.[4][5] Judicious fluorination can influence metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability and target binding, and introduce novel non-covalent interactions (e.g., C-F···H-N).[4] Furthermore, fluorine can exert powerful conformational effects, pre-organizing a molecule into a bioactive shape.[4][6]

-

The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a "privileged scaffold," frequently found in natural products and FDA-approved drugs.[7] Its non-planar, three-dimensional structure is ideal for exploring chemical space and establishing precise interactions with biological targets.[7] The proline residue, a pyrrolidine-containing amino acid, is unique in its ability to induce "kinks" in peptide backbones, making it critical for protein folding and structure.[8]

Chiral 3-fluoropyrrolidines represent a powerful convergence of these three principles. By introducing a stereodefined fluorine atom onto the versatile pyrrolidine core, chemists can leverage its potent electronic and steric attributes to create conformationally restricted building blocks with fine-tuned properties for targeted drug design.

The Stereoelectronic Keystone: How C3-Fluorination Governs Conformation

The biological activity of 3-fluoropyrrolidines is intrinsically linked to the conformational bias imposed by the fluorine atom. This is not merely a steric effect; it is a profound stereoelectronic phenomenon known as the gauche effect .

The Gauche Effect and Pyrrolidine Ring Pucker

In a substituted pyrrolidine ring, the C-F bond's orientation relative to the ring nitrogen's lone pair is critical. The gauche effect describes the tendency of a system to adopt a conformation where the nitrogen lone pair (or an N-H bond in the protonated state) is gauche (at a ~60° dihedral angle) to the vicinal, electron-withdrawing fluorine atom.[8] This interaction, a form of hyperconjugation, stabilizes a specific "pucker" or conformation of the five-membered ring.

Specifically, the fluorine atom at the C3 (or Cγ) position stabilizes a Cγ-exo conformation. In this arrangement, the C3 atom is puckered out of the plane on the side opposite to the C5 atom. This contrasts with the alternative Cγ-endo conformation. The stereochemistry at C3 is determinative: one enantiomer will strongly prefer the exo pucker, while the other will be sterically discouraged from it, leading to a different conformational landscape.[9][10]

The diagram below, generated using DOT language, illustrates this critical conformational preference.

Caption: Conformational preference in 3-fluoropyrrolidine due to the gauche effect.

This enforced conformation is the linchpin of the molecule's biological utility. It pre-organizes the substituents on the pyrrolidine ring into a well-defined three-dimensional arrangement, reducing the entropic penalty of binding to a biological target and enhancing binding affinity and selectivity.

Impact on Physicochemical Properties

Beyond conformational control, 3-fluorination systematically modulates key physicochemical properties crucial for drug development.

| Property | Unsubstituted Pyrrolidine | (S)-3-Fluoropyrrolidine | Rationale for Change |

| pKa (of conjugate acid) | ~11.27 | ~9.5 - 10.0 | The electron-withdrawing inductive effect of fluorine reduces the basicity of the nitrogen atom. |

| Lipophilicity (LogP) | ~0.3 - 0.4 | ~0.2 - 0.3 | Fluorine can increase or decrease lipophilicity depending on the molecular context; in this case, it often slightly reduces LogP, potentially improving aqueous solubility.[11] |

| Conformational Rigidity | Flexible (multiple puckers) | Rigid (prefers Cγ-exo) | The powerful gauche effect locks the ring into a single dominant conformation.[8][9] |

Note: Exact pKa and LogP values can vary based on measurement conditions and calculation methods. The values provided are illustrative.

This ability to lower pKa is particularly significant. For many drug targets, a less basic amine is desirable to reduce off-target effects (e.g., hERG channel binding) and to ensure a higher proportion of the neutral species is present at physiological pH, which can aid membrane permeation.

Chiral 3-Fluoropyrrolidines as Superior Proline Mimetics

Proline's unique cyclic structure imposes significant constraints on the peptide backbone, influencing protein folding and recognition events.[12] Chiral 3-fluoroprolines serve as sophisticated proline mimetics that retain this constraining ability while offering additional advantages.[8]

-

Controlling Amide cis/trans Isomerism: The isomerization of the Xaa-Pro peptide bond is a slow process that can be a rate-limiting step in protein folding. The stereochemistry of the fluorine atom at the C3 position can influence the equilibrium between the cis and trans conformers. For example, studies on Ac-(3-F)Pro-OMe model peptides showed that the Ktrans/cis for 3S-fluoroproline is comparable to that of proline itself, while 3R-fluoroproline shows a different equilibrium.[8] This allows for the fine-tuning of peptide conformations.

-

A ¹⁹F NMR Reporter: Fluorine's nuclear spin of ½ and 100% natural abundance make it an excellent nucleus for NMR spectroscopy. Incorporating a 3-fluoroproline into a peptide or protein provides a sensitive, background-free probe to study its local environment, dynamics, and binding events without perturbing the overall structure significantly.[8] The chemical shift of the ¹⁹F signal can report on changes in conformation, such as the cis/trans isomerization, providing kinetic and thermodynamic data that is difficult to obtain otherwise.[8]

Applications in Drug Discovery: Case Studies

The unique properties of chiral 3-fluoropyrrolidines have been successfully exploited in the development of potent and selective bioactive agents.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Several potent DPP-IV inhibitors utilize a fluoropyrrolidine motif. (S)-(+)-3-Fluoropyrrolidine can be used as a building block for fluorinated pyrrolidine derivatives that act as potential DPP-IV inhibitors.[13]

-

Causality of Action: The pyrrolidine nitrogen forms a key salt bridge with the glutamate residues in the S2 subsite of the DPP-IV active site. The 3-fluoro substituent serves a dual purpose:

-

pKa Modulation: It lowers the basicity of the nitrogen, optimizing the interaction strength and potentially improving the pharmacokinetic profile.

-

Conformational Lock: It locks the pyrrolidine ring in the optimal conformation for fitting into the active site, enhancing binding affinity.

-

Case Study: Antiparasitic Agents for Trypanosomiasis

Human African Trypanosomiasis and Chagas disease, caused by Trypanosoma parasites, are devastating neglected tropical diseases. Research has shown that N-ethylurea pyrazole derivatives containing a 3-fluoropyrrolidine moiety are potent and selective inhibitors of these parasites.[13]

-

Structure-Activity Relationship (SAR): In these series, the (S)-3-fluoropyrrolidine group is crucial for activity. Replacing it with a non-fluorinated pyrrolidine or other amines often leads to a significant loss of potency. This highlights the specific role of the fluorine atom in establishing key interactions with the parasite's target enzyme or in conferring the necessary physicochemical properties (like membrane permeability) to reach the target within the parasite.[13]

Case Study: Antifungal Agents

Recent studies have demonstrated that incorporating difluoro- or trifluoropyrrolidinyl derivatives into small molecules can impart significant antifungal activity.[14][15] Control experiments comparing fluorinated compounds with their non-fluorinated analogs revealed that the fluorine atoms on the pyrrolidine ring are crucial for the biological activity against common plant fungi.[14][15] This suggests that fluorine's ability to modulate electronics and conformation is key to disrupting fungal-specific biological pathways.

Key Synthetic Methodologies

Accessing enantiomerically pure 3-fluoropyrrolidines is critical for their application. Several robust synthetic strategies have been developed.

Protocol: Asymmetric 1,3-Dipolar Cycloaddition

This method provides a powerful way to construct the chiral fluoropyrrolidine core with high stereocontrol.[14][16] It involves the reaction of an azomethine ylide with a fluorinated alkene, catalyzed by a chiral copper(I) complex.

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂ (5 mol%) and the chiral ligand (e.g., (S)-tol-BINAP, 5.5 mol%).

-

Reaction Setup: Add the α-fluoro-α,β-unsaturated ketone (1.0 equiv) and the imino ester (azomethine ylide precursor, 1.2 equiv) to the tube.

-

Solvent and Base: Add the reaction solvent (e.g., anhydrous toluene) followed by a base (e.g., DBU, 1.5 equiv) to generate the azomethine ylide in situ.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 90 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or ¹⁹F NMR.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 4-fluoropyrrolidine diastereomer.[16] Diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹⁹F NMR and chiral HPLC, respectively.[16]

The workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the asymmetric synthesis of chiral fluoropyrrolidines.

Protocol: Diastereoselective Iodocyclization

This method utilizes an intramolecular cyclization of a fluorinated allylic amine to build the pyrrolidine ring. The stereochemistry of the fluorine substituent directs the cyclization to produce a specific diastereomer.[17]

Experimental Protocol: 5-exo-trig Iodocyclization

-

Precursor Synthesis: Synthesize the N-tosyl-3-fluoropent-4-en-1-amine precursor via established methods, often starting from an electrophilic fluorination of an allylsilane.[17]

-

Cyclization Setup: Dissolve the precursor (1.0 equiv) in a suitable solvent (e.g., acetonitrile).

-

Initiation: Add iodine (I₂, 1.5 equiv) to the solution at room temperature.

-

Reaction Conditions: Stir the mixture until the starting material is consumed, as monitored by TLC. The reaction is typically rapid.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting iodomethyl-pyrrolidine derivative by column chromatography. The iodine can then be removed via reductive dehalogenation if desired. The presence of the allylic fluorine induces a high degree of syn-stereocontrol during the cyclization.[17]

Conclusion and Future Outlook

Chiral 3-fluoropyrrolidines are far more than simple fluorinated building blocks. They are sophisticated molecular tools that leverage powerful stereoelectronic effects to enforce a biologically relevant conformation. This pre-organization reduces the entropic cost of binding, enhances affinity, and allows for the fine-tuning of physicochemical properties like pKa and lipophilicity. Their successful application as proline mimetics, enzyme inhibitors, and antiparasitic agents validates their importance in modern drug discovery.

The future for these scaffolds is bright. As synthetic methods become more robust and our understanding of fluorine's subtle interactions deepens, we anticipate seeing chiral 3-fluoropyrrolidines incorporated into more complex therapeutic modalities, including covalent inhibitors, chemical probes, and targeted protein degraders. Their ability to confer potent, specific, and drug-like properties ensures that they will remain a valuable asset in the ongoing quest for safer and more effective medicines.

References

-

O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

-

Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry. Available at: [Link]

-

Kar, A., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

-

Xu, X., et al. (2021). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Science. Available at: [Link]

-

Linclau, B., et al. (2016). Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]

-

Wang, C-J., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Reddy, P. V. G., et al. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2023). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. Available at: [Link]

-

Moody, T. S., et al. (2016). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis. Available at: [Link]

-

Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

-

Wang, C-J., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science. Available at: [Link]

-

National Center for Biotechnology Information. 3-Fluoropyrrolidine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen. PubMed Central. Available at: [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Guichard, G., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Hilaris Publisher. (2023). Chirality in Drug Molecules: Synthetic and Biological Implications. Journal of Medicinal Chemistry. Available at: [Link]

-

Ceramella, J., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences. Available at: [Link]

-

ResearchGate. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unipa.it [iris.unipa.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 15. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide to Fluorinated Building Blocks

Executive Summary: The deliberate introduction of fluorine into molecular structures is a foundational strategy in modern medicinal chemistry. Approximately 30% of all new pharmaceuticals contain at least one fluorine atom, a testament to this element's profound ability to modulate a molecule's physicochemical and pharmacokinetic properties. By strategically replacing hydrogen with fluorine, medicinal chemists can enhance metabolic stability, alter acidity (pKa), fine-tune lipophilicity, and improve binding affinity to biological targets.[1][2][3][4] This technical guide offers an in-depth analysis of these effects, providing quantitative data, detailed experimental protocols, and visual frameworks to help researchers and drug development professionals effectively harness the power of fluorine.

Section 1: The Unique Influence of Fluorine in Medicinal Chemistry

A Historical Perspective: The Rise of Organofluorine Chemistry

The journey of fluorine in medicinal chemistry began in earnest in the late 1950s, initially with applications in the steroid field.[5] Since then, its use has become widespread. The unique properties of this small, highly electronegative element have made it an indispensable tool for optimizing drug molecules.[5] Today, fluorinated compounds are prevalent across numerous therapeutic areas, from the antidepressant fluoxetine (Prozac) to the anti-inflammatory celecoxib (Celebrex).[6]

The Physicochemical Power of Fluorine: Beyond Electronegativity

The significant impact of fluorine on molecular behavior stems from a unique combination of its intrinsic properties: a small van der Waals radius, extreme electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond.[4][7]

-

Size and Sterics : With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[7][8] This allows it to act as a bioisostere of a hydrogen atom, often enabling substitution without introducing significant steric hindrance, thereby preserving or enhancing interactions with biological targets.[9]

-